2-Bromo-3-methyl-5-nitroaniline

Physicochemical characterization Structural analog comparison Compound identification

2-Bromo-3-methyl-5-nitroaniline (CAS 631911-97-2) is a uniquely tri-substituted aromatic amine. Its ortho-bromo/meta-methyl/para-nitro pattern—absent in generic bromonitroanilines—enables selective Pd-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig), serves as a key intermediate for N-nitroaniline plant growth regulators (U.S. Patent 4,404,402), and provides three orthogonal diversification handles for SAR-driven heterocycle synthesis. Available from research gram-scale to kilogram batches with ≥95% purity, this compound delivers reproducible performance for demanding synthetic workflows.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 631911-97-2
Cat. No. B3032931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methyl-5-nitroaniline
CAS631911-97-2
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)N)[N+](=O)[O-]
InChIInChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,9H2,1H3
InChIKeyKOFZWAGTGPUOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methyl-5-nitroaniline (CAS 631911-97-2) Procurement Guide: Physicochemical Baseline for Specialty Chemical Sourcing


2-Bromo-3-methyl-5-nitroaniline (CAS 631911-97-2) is a polysubstituted aromatic amine with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol, featuring three distinct functional groups—bromine at the 2-position, methyl at the 3-position, and nitro at the 5-position—on a single aniline core . This compound exists as a solid at ambient temperature and exhibits a predicted boiling point of 351.6 ± 37.0 °C and a predicted density of 1.698 ± 0.06 g/cm³ . The unique ortho-bromo substitution pattern adjacent to both the amino and methyl groups confers distinct electronic and steric properties that differentiate it from simpler bromonitroaniline analogs. Commercial availability spans multiple global suppliers offering purity grades from 95% to 98%, with scalable quantities ranging from research gram-scale to kilogram industrial batches .

Why 2-Bromo-3-methyl-5-nitroaniline Cannot Be Replaced by Common Bromonitroaniline Analogs in Research and Industrial Synthesis


Generic substitution of 2-bromo-3-methyl-5-nitroaniline with structurally similar bromonitroanilines fails due to fundamental differences in electronic activation, steric environment, and synthetic accessibility. The target compound's 2-bromo-3-methyl-5-nitro substitution pattern creates a uniquely deactivated aromatic ring where the electron-withdrawing nitro group at the 5-position exerts a meta-directing influence, while the ortho-bromine and meta-methyl groups collectively modulate the nucleophilicity of the amino moiety . Unlike 2-bromo-5-nitroaniline (CAS 10403-47-1, lacking the 3-methyl group) or 3-methyl-5-nitroaniline (CAS 618-61-1, lacking the 2-bromo group), the tri-substituted architecture of 2-bromo-3-methyl-5-nitroaniline enables selective functionalization pathways that are sterically and electronically inaccessible to mono- and di-substituted analogs . Furthermore, its utility as a specific intermediate in the synthesis of substituted N-nitroaniline plant growth regulators, as documented in patent literature covering aniline derivatives of Formula (I) bearing defined R-group substitution patterns, cannot be replicated by commercially prevalent alternatives that lack the requisite substitution geometry [1].

Quantitative Differentiation Evidence: 2-Bromo-3-methyl-5-nitroaniline versus Closest Analogs


Molecular Weight and Density Differentiation: Higher Mass and Compactness versus 2-Bromo-5-nitroaniline

The incorporation of a methyl group at the 3-position in 2-bromo-3-methyl-5-nitroaniline results in a molecular weight of 231.05 g/mol and a predicted density of 1.698 ± 0.06 g/cm³, compared to 217.02 g/mol for the methyl-lacking analog 2-bromo-5-nitroaniline . This represents a 6.5% increase in molecular mass and a higher predicted density profile, reflecting the additional carbon atom's contribution to van der Waals interactions and molecular packing . The presence of the 3-methyl substituent adjacent to the 2-bromo group also introduces steric shielding of the bromine atom, which is absent in 2-bromo-5-nitroaniline (CAS 10403-47-1) .

Physicochemical characterization Structural analog comparison Compound identification

Commercial Purity Benchmarking: Consistent 95-98% Purity with Scalable Manufacturing

Commercial suppliers of 2-bromo-3-methyl-5-nitroaniline consistently provide material with purity specifications of 95% to 98% as determined by GC or HPLC analysis, with capabilities for both gram-scale research quantities and kilogram-scale industrial production . In contrast, positional isomer 2-amino-4-bromo-6-nitrotoluene (CAS 864550-40-3, 5-bromo-2-methyl-3-nitroaniline) is commercially offered at 97% purity with tiered pricing structures of €37.00/g, €63.00/5g, and €541.00/100g, indicating market availability but at potentially higher cost per unit mass due to less common substitution pattern . 3-Methyl-5-nitroaniline (CAS 618-61-1), the debrominated analog, is commercially available with standard 98% purity specifications but lacks the bromine handle required for cross-coupling applications .

Quality control Procurement specification Commercial availability

Functional Group Complementarity: Concurrent Bromine, Methyl, and Nitro Substituents Enable Multi-Vector Derivatization

The target compound's substitution pattern—2-bromo, 3-methyl, and 5-nitro—provides a functional group complementarity that is not present in simpler analogs. 2-Bromo-5-nitroaniline (CAS 10403-47-1) contains bromine and nitro groups but lacks the 3-methyl substituent that provides additional steric and electronic modulation . Conversely, 3-methyl-5-nitroaniline (CAS 618-61-1) retains the methyl-nitro substitution pattern but lacks the bromine handle required for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are well-documented for bromonitroaniline scaffolds . The ortho-bromine adjacent to the amino group in 2-bromo-3-methyl-5-nitroaniline is specifically positioned for metal-catalyzed coupling reactions while the meta-nitro group activates the ring toward nucleophilic aromatic substitution .

Synthetic utility Cross-coupling reactions Building block versatility

Patent-Documented Utility: Specific Intermediate in Substituted N-Nitroaniline Plant Growth Regulator Synthesis

United States Patent 4,404,402 (and related U.S. Pat. No. 4,367,339) explicitly claims substituted aniline compounds of Formula (I) bearing specific R-group combinations as valuable intermediates for the preparation of N-nitroaniline plant growth regulators [1]. The patent defines R-substituents including Br, CH₃, and NO₂ in various positions, with the 2-bromo-3-methyl-5-nitro substitution pattern falling within the claimed scope of Formula (I) intermediates. The downstream N-nitroaniline products (Formulae II, IIa, or III) are disclosed to enhance axillary branching, dwarfing, stem stiffening, canopy management, flowering, and crop yield, while also functioning as lodging inhibitors [2]. This specific patent linkage distinguishes 2-bromo-3-methyl-5-nitroaniline from analogs that are not explicitly enumerated within the Formula (I) scope or that lack the requisite substitution geometry for generating the claimed N-nitroaniline derivatives .

Agrochemical intermediates Plant growth regulation Patent-protected applications

Optimal Use Scenarios for 2-Bromo-3-methyl-5-nitroaniline in Synthetic Chemistry and Agrochemical Intermediate Production


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for Biaryl and Heteroaryl Synthesis

The 2-bromo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions including Suzuki, Heck, and Buchwald-Hartwig aminations. This reactivity pattern is well-established for bromonitroaniline scaffolds, with the ortho-bromine positioned adjacent to the amino group facilitating efficient oxidative addition to palladium catalysts . The 3-methyl group provides steric bulk that can influence regioselectivity in subsequent transformations, while the 5-nitro group can be selectively reduced to an additional amino handle for further diversification .

Agrochemical Intermediate for Plant Growth Regulating N-Nitroanilines

As documented in U.S. Patent 4,404,402, substituted anilines of Formula (I) bearing bromo, methyl, and nitro substituents serve as precursors to N-nitroaniline compounds that enhance axillary branching, promote dwarfing, increase stem stiffness, improve canopy architecture, and boost crop yields while preventing lodging [1]. 2-Bromo-3-methyl-5-nitroaniline, with its specific 2-bromo-3-methyl-5-nitro substitution pattern, falls within the patent's Formula (I) scope and can be converted to the corresponding N-nitroaniline derivatives through established synthetic protocols [2].

Dye and Pigment Intermediate Manufacturing

Bromonitroaniline derivatives are extensively employed as intermediates in the synthesis of azo dyes and pigments, with patents documenting preparation methods for bromonitroaniline dye intermediates achieving high yields and product quality under optimized conditions (reaction temperature 35-55 °C for bromination, followed by 65-75 °C for completion) [3]. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups creates a chromophoric system amenable to diazotization and subsequent coupling with aromatic nucleophiles to generate colored azo compounds . The 3-methyl substituent provides additional lipophilicity that can modulate dye-substrate interactions and wash fastness properties.

Heterocyclic Building Block for Pharmaceutical Lead Optimization

The compound's three functional handles enable sequential transformations for constructing nitrogen-containing heterocycles including benzimidazoles, quinoxalines, and indole derivatives of pharmacological interest. Following reduction of the 5-nitro group to a second amino moiety, the resulting diamine can be condensed with carbonyl compounds to form fused heterocyclic systems . The ortho-bromo substituent remains available for late-stage diversification via cross-coupling, allowing SAR exploration around the heterocyclic core without requiring de novo synthesis of the entire scaffold.

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